molecular formula C14H12N2O2 B1585624 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-52-1

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B1585624
CAS RN: 74169-52-1
M. Wt: 240.26 g/mol
InChI Key: BCRIECZRUAGVHD-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one, also known as DPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Pharmaceutical Research: Analgesic and Anti-inflammatory Properties

This compound has been investigated for its potential analgesic and anti-inflammatory effects. The structure of pyrano[2,3-c]pyrazole derivatives is associated with a variety of biological activities, and this particular compound could be a candidate for the development of new pain relief and anti-inflammatory medications .

Antimicrobial Activity

Pyrano[2,3-c]pyrazole compounds, including 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one, have shown promising results in antimicrobial studies. They have been tested against a range of bacterial and fungal species, indicating their potential as a base structure for developing new antimicrobial agents .

Anticancer Research

The anticancer properties of pyrano[2,3-c]pyrazole derivatives are a significant area of research. This compound’s ability to interact with various biological targets makes it a subject of interest in the synthesis of novel anticancer agents .

Material Science: Organic Semiconductor Applications

Due to its stable molecular structure, this compound may be used in the field of material science, particularly in the development of organic semiconductors. Its electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Chemical Synthesis: Building Block for Heterocyclic Compounds

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Biochemical Studies: Enzyme Inhibition

This compound has been utilized in biochemical studies focusing on enzyme inhibition. It can be used to study the inhibition of enzymes that are crucial in the metabolism of other drugs, which is vital for understanding drug-drug interactions and for the development of safer medication regimens .

properties

IUPAC Name

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRIECZRUAGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351643
Record name ST50024458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

CAS RN

74169-52-1
Record name ST50024458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one as revealed by the research?

A1: The research primarily highlights several structural characteristics of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one:

  • Molecular Formula: The molecular formula of the compound is C14H12N2O2 [].
  • Planarity: The phenyl ring and the 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one system are not entirely planar, exhibiting a dihedral angle of 7.28° []. This non-planarity could have implications for its interactions with other molecules.
  • Intramolecular Interactions: An intramolecular C—H⋯O hydrogen bond is present, leading to the formation of an S(6) ring motif within the molecule [].
  • Intermolecular Interactions: The crystal structure reveals the molecules are linked together by C—H⋯O hydrogen bonds, creating C(8) chains. Additionally, C—H⋯π and π–π interactions further contribute to the crystal packing. The centroid–centroid separation for the π–π interaction is 3.6374 Å [].

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